
TRV-120027
Übersicht
Beschreibung
TRV-120027 ist ein synthetisches Peptid, das als partieller Agonist am Angiotensin-II-Rezeptor Typ 1 wirkt. Es ist bekannt für seine einzigartige Fähigkeit, gleichzeitig die Angiotensin-vermittelte G-Protein-Signalgebung zu blockieren und gleichzeitig die Angiotensin-II-Rezeptor-Typ-1-spezifische Beta-Arrestin-Signalgebung zu stimulieren . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie akuter dekompensierter Herzinsuffizienz und Nierenerkrankungen untersucht .
Vorbereitungsmethoden
Die Synthese von TRV-120027 beinhaltet die Herstellung von Dimethoxy-Nitrobenzyl-Tyrosin-Bausteinen, die dann direkt an den Aminosäure-Seitenketten funktionalisiert werden, während die Peptide an das Harz gekoppelt bleiben . Diese optimierte synthetische Strategie reduziert sowohl die Vorbereitungszeit als auch die Kosten. Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber der Syntheseweg beinhaltet typischerweise Festphasenpeptidsynthesetechniken.
Analyse Chemischer Reaktionen
TRV-120027 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung von oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Peptidstruktur zu modifizieren, was möglicherweise ihre biologische Aktivität verändert.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Peptid einführen, die seine Interaktion mit Rezeptoren beeinflussen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
TRV-120027 is a novel β-arrestin biased ligand of the angiotensin II type 1 receptor (AT1R), designed to treat acute heart failure (AHF) . Unlike traditional AT1R antagonists, this compound antagonizes canonical G-protein-mediated coupling while engaging β-arrestin-mediated signaling . This unique mechanism allows it to inhibit angiotensin II-mediated vasoconstriction and increase cardiomyocyte contractility via β-arrestin coupling .
Scientific Research Applications
Preclinical Studies
this compound has demonstrated promising results in preclinical studies . It induces vasodilation by antagonizing the AT1R-Gαq pathway and enhances cardiac performance by activating AT1R-β-arrestin signaling . In a canine model of heart failure, this compound exhibited a beneficial profile by causing cardiac unloading actions while preserving renal function .
Phase 1 Clinical Trials
A Phase 1 clinical trial of this compound was initiated to assess its safety, tolerability, and pharmacokinetics . The study involved a single-dose, dose-escalation, crossover design in healthy subjects, with the aim of informing dose selection and dosing regimens for subsequent studies in patients with heart failure . The results of the Phase 1 study showed this compound to be safe and well-tolerated, with pharmacokinetics consistent with a high degree of titratability .
Phase 2 Clinical Trials
Trevena, Inc. initiated a Phase 2 study of this compound for acute heart failure, with the goal of demonstrating that the drug rapidly and predictably improves hemodynamics while improving cardiac output . According to David Soergel, M.D., Head of Clinical Development at Trevena, this compound is a first-in-class agent that, because of its spectrum of biological effects, could provide a major advance in the treatment of AHF .
Cardiorenal Actions
Research has explored the cardiorenal actions of this compound in both healthy and heart failure canines . In healthy canines, this compound decreased pulmonary capillary wedge pressure and systemic and renal vascular resistances, while increasing cardiac output, renal blood flow, glomerular filtration rate, and urinary sodium excretion . In heart failure canines, it decreased mean arterial pressure, right atrial pressure, and pulmonary capillary wedge pressure, systemic and renal vascular resistances, and increased cardiac output and renal blood flow, all while maintaining glomerular filtration rate and urinary sodium excretion .
TRV120027 also preserved furosemide-mediated natriuresis and diuresis, while reducing cardiac preload and afterload .
Data Table
Parameter | Healthy Canines | Heart Failure Canines |
---|---|---|
Pulmonary Capillary Wedge Pressure | Decreased | Decreased |
Systemic Vascular Resistance | Decreased | Decreased |
Renal Vascular Resistance | Decreased | Decreased |
Cardiac Output | Increased | Increased |
Renal Blood Flow | Increased | Increased |
Glomerular Filtration Rate | Increased | Maintained |
Urinary Sodium Excretion | Increased | Maintained |
Mean Arterial Pressure | - | Decreased |
Right Atrial Pressure | - | Decreased |
Case Studies
While specific, detailed case studies were not available in the search results, the provided documents do allude to the following:
- Canine Model of Heart Failure: In a preclinical model of paced heart failure, this compound showed a beneficial profile, causing cardiac unloading actions while preserving renal function .
- Heart Failure Patients: Trevena's Phase 2 trial aimed to demonstrate the pharmacology of this compound in heart failure patients, showing improvements in cardiac output .
Insights
Wirkmechanismus
TRV-120027 exerts its effects by targeting the angiotensin II type 1 receptor. It blocks the G-protein-mediated adverse effects of angiotensin II while simultaneously activating beneficial beta-arrestin-mediated signaling pathways . This dual mechanism allows this compound to improve cardiac output, reduce vascular resistance, and enhance renal blood flow . The molecular targets involved include the angiotensin II type 1 receptor, beta-arrestin, and associated signaling molecules such as cation channel subfamily C3 and phospholipase C gamma .
Vergleich Mit ähnlichen Verbindungen
TRV-120027 ist aufgrund seiner partiellen Agonismus einzigartig, was es von traditionellen Angiotensin-II-Rezeptorantagonisten unterscheidet. Ähnliche Verbindungen umfassen:
Losartan: Ein nicht-partieller Angiotensin-II-Rezeptorantagonist zur Behandlung von Bluthochdruck.
Valsartan: Ein weiterer nicht-partieller Angiotensin-II-Rezeptorantagonist mit ähnlichen Anwendungen.
Olmesartan: Ein nicht-partieller Angiotensin-II-Rezeptorantagonist, der für seine lang anhaltende Wirkung bekannt ist.
Im Vergleich zu diesen Verbindungen bietet die Fähigkeit von this compound, die Beta-Arrestin-Signalgebung selektiv zu aktivieren und gleichzeitig die G-Protein-Signalgebung zu blockieren, einen eindeutigen therapeutischen Vorteil, insbesondere bei Erkrankungen wie akuter dekompensierter Herzinsuffizienz .
Biologische Aktivität
TRV-120027, also known as TRV027, is a novel β-arrestin biased ligand that targets the angiotensin II type 1 receptor (AT1R). This compound represents a significant advancement in the treatment of acute heart failure and offers a unique mechanism of action compared to traditional angiotensin II receptor antagonists. It selectively engages β-arrestin-mediated signaling while inhibiting G-protein-mediated pathways, thereby providing therapeutic benefits without the common side effects associated with conventional treatments.
This compound operates through a biased signaling mechanism at the AT1R. Unlike classical antagonists that block all signaling pathways associated with the receptor, this compound selectively activates β-arrestin pathways. This results in:
- Inhibition of vasoconstriction : By blocking G-protein signaling, this compound reduces angiotensin II-mediated vasoconstriction.
- Increased cardiomyocyte contractility : Engagement of β-arrestin pathways enhances cardiac contractility, which is crucial for improving heart function in patients with heart failure.
- Cardioprotective effects : The compound exhibits anti-apoptotic properties, contributing to its cardioprotective profile .
Preclinical Studies
In preclinical models, this compound demonstrated significant improvements in various pathologies associated with heart failure. In studies involving anesthetized dogs with induced heart failure, this compound was shown to:
- Preserve renal function : Maintained glomerular filtration rate and increased renal blood flow while reducing systemic and pulmonary vascular resistances.
- Enhance diuresis and natriuresis : When combined with furosemide, this compound improved urine flow and sodium excretion post-infusion compared to furosemide alone .
Clinical Trials
This compound has progressed through several clinical trials aimed at assessing its safety and efficacy:
- Phase 1 Trials : Initial studies focused on the pharmacokinetics and safety profile in healthy subjects. These trials confirmed the tolerability of this compound when administered as a continuous infusion .
- Phase 2 Trials : A trial (NCT01966601) investigated the efficacy of this compound in patients with acute decompensated heart failure. Results indicated that while the compound showed promising pharmacological effects, it did not significantly improve clinical outcomes compared to placebo over a 30-day follow-up period .
- Ongoing Research : A recent trial (NCT04419610) is exploring the potential of this compound in treating acute lung injury associated with COVID-19 by antagonizing the renin-angiotensin system .
Table 1: Summary of Key Findings from Preclinical and Clinical Studies
Study Type | Findings |
---|---|
Preclinical (Dogs) | - Improved renal function - Increased diuresis and natriuresis when combined with furosemide |
Phase 1 | - Confirmed safety and tolerability - Pharmacokinetic profile established |
Phase 2 | - No significant improvement in clinical status vs placebo - Promising pharmacological profile |
COVID-19 Trial | - Investigating efficacy in acute lung injury - Potential to reverse elevated angiotensin II effects |
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25+,29-,30-,31-,32-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEWFECSPPTVQN-KMIMAYJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234510-46-3 | |
Record name | TRV 120027 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234510463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRV-120027 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12199 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRV-120027 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J4P3PQZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.